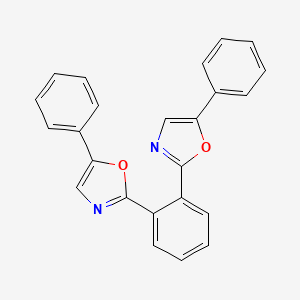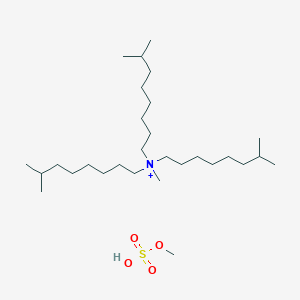
Triisononyl(methyl)ammonium methyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisononyl(methyl)ammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C29H63NO4S and a molar mass of 521.87982 g/mol . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of triisononyl(methyl)ammonium methyl sulphate typically involves the quaternization of triisononylamine with methyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
Triisononylamine+Methyl sulfate→Triisononyl(methyl)ammonium methyl sulphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.
化学反応の分析
Types of Reactions
Triisononyl(methyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
科学的研究の応用
Triisononyl(methyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of triisononyl(methyl)ammonium methyl sulphate involves its interaction with cell membranes and other biological structures. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This mechanism is exploited in various applications, including antimicrobial formulations and drug delivery systems.
類似化合物との比較
Similar Compounds
Trimethyl(octadecyl)ammonium methyl sulphate: Similar in structure but with an octadecyl group instead of a triisononyl group.
Trimethyl(stearyl)ammonium methyl sulphate: Contains a stearyl group, differing in chain length and branching.
Uniqueness
Triisononyl(methyl)ammonium methyl sulphate is unique due to its specific alkyl chain structure, which imparts distinct surfactant properties and reactivity. This uniqueness makes it suitable for specialized applications where other quaternary ammonium compounds may not be as effective.
特性
CAS番号 |
84473-73-4 |
|---|---|
分子式 |
C29H64NO4S+ |
分子量 |
522.9 g/mol |
IUPAC名 |
methyl hydrogen sulfate;methyl-tris(7-methyloctyl)azanium |
InChI |
InChI=1S/C28H60N.CH4O4S/c1-26(2)20-14-8-11-17-23-29(7,24-18-12-9-15-21-27(3)4)25-19-13-10-16-22-28(5)6;1-5-6(2,3)4/h26-28H,8-25H2,1-7H3;1H3,(H,2,3,4)/q+1; |
InChIキー |
ALYXTPDCYLCADK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC[N+](C)(CCCCCCC(C)C)CCCCCCC(C)C.COS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


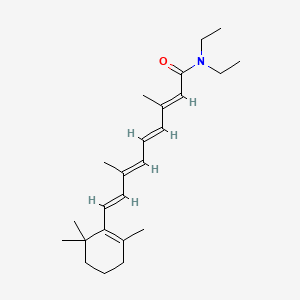


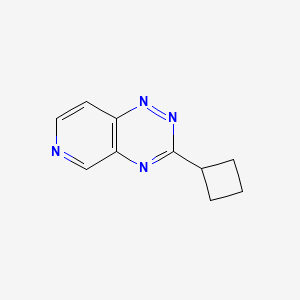
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
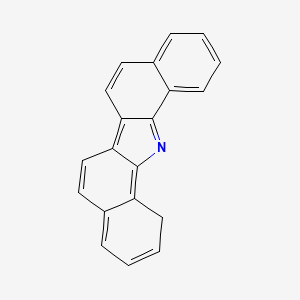

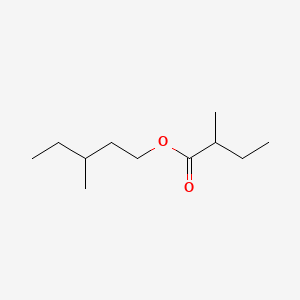
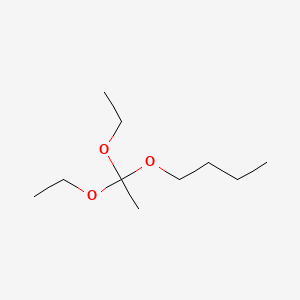
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)

